Cas no 931737-55-2 (2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo4,3-cquinolin-2-yl}-N-(3,4-difluorophenyl)acetamide)

2-{5-Benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide is a synthetic heterocyclic compound featuring a pyrazoloquinoline core with a substituted acetamide moiety. Its structural complexity confers high selectivity and potency, making it a promising candidate for pharmacological research, particularly in targeting specific enzyme or receptor interactions. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the benzyl and difluorophenyl groups contribute to improved lipophilicity and bioavailability. This compound is suited for exploratory studies in medicinal chemistry, offering potential applications in the development of novel therapeutic agents. Its well-defined synthetic pathway ensures reproducibility for rigorous experimental evaluation.
2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo4,3-cquinolin-2-yl}-N-(3,4-difluorophenyl)acetamide structure
931737-55-2 structure
商品名:2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo4,3-cquinolin-2-yl}-N-(3,4-difluorophenyl)acetamide
CAS番号:931737-55-2
MF:C25H17F3N4O2
メガワット:462.423295736313
CID:5363456

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo4,3-cquinolin-2-yl}-N-(3,4-difluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-(5-benzyl-8-fluoro-3-oxopyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide
    • 2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo4,3-cquinolin-2-yl}-N-(3,4-difluorophenyl)acetamide
    • インチ: 1S/C25H17F3N4O2/c26-16-6-9-22-18(10-16)24-19(13-31(22)12-15-4-2-1-3-5-15)25(34)32(30-24)14-23(33)29-17-7-8-20(27)21(28)11-17/h1-11,13H,12,14H2,(H,29,33)
    • InChIKey: FQVSUHDICUUPHB-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(F)C(F)=C1)(=O)CN1C(=O)C2C(=N1)C1=C(N(CC3=CC=CC=C3)C=2)C=CC(F)=C1

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo4,3-cquinolin-2-yl}-N-(3,4-difluorophenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3411-3144-25mg
2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide
931737-55-2
25mg
$109.0 2023-09-10
Life Chemicals
F3411-3144-50mg
2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide
931737-55-2
50mg
$160.0 2023-09-10
Life Chemicals
F3411-3144-5μmol
2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide
931737-55-2
5μmol
$63.0 2023-09-10
Life Chemicals
F3411-3144-10μmol
2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide
931737-55-2
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-3144-1mg
2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide
931737-55-2
1mg
$54.0 2023-09-10
Life Chemicals
F3411-3144-2mg
2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide
931737-55-2
2mg
$59.0 2023-09-10
Life Chemicals
F3411-3144-2μmol
2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide
931737-55-2
2μmol
$57.0 2023-09-10
Life Chemicals
F3411-3144-20μmol
2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide
931737-55-2
20μmol
$79.0 2023-09-10
Life Chemicals
F3411-3144-5mg
2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide
931737-55-2
5mg
$69.0 2023-09-10
Life Chemicals
F3411-3144-4mg
2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide
931737-55-2
4mg
$66.0 2023-09-10

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo4,3-cquinolin-2-yl}-N-(3,4-difluorophenyl)acetamide 関連文献

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo4,3-cquinolin-2-yl}-N-(3,4-difluorophenyl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No. 931737-55-2 and Product Name: 2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide

The compound identified by the CAS number 931737-55-2 and the product name 2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their potential biological activities and structural complexity. The presence of fused rings such as the pyrazolo[4,3-c]quinoline core and the fluoro-substituted phenyl group suggests a high degree of molecular rigidity and electronic tunability, which are crucial factors in drug design.

Recent studies have highlighted the importance of pyrazolo[4,3-c]quinoline derivatives in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The specific substitution pattern in this compound, particularly the 5-benzyl and 8-fluoro groups on the quinoline ring, as well as the 3,4-difluorophenyl moiety on the acetamide side chain, is strategically designed to enhance binding affinity and selectivity to biological targets. The 3-oxo group introduces a polar moiety that can interact favorably with hydrophilic regions of proteins, further improving solubility and bioavailability.

The incorporation of fluoro substituents is a well-established strategy in drug development due to their ability to modulate metabolic stability and binding interactions. In this compound, the fluorine atoms at positions 8 and 3,4 of the phenyl ring contribute to its overall pharmacokinetic profile by increasing lipophilicity while maintaining metabolic resistance. This balance is critical for achieving prolonged half-life and enhanced therapeutic efficacy. Furthermore, the benzyl group at position 5 serves to stabilize the quinoline core through electronic conjugation and steric hindrance, preventing unwanted side reactions.

Advances in computational chemistry have enabled more precise predictions of molecular properties and interactions. Molecular docking studies using this compound have revealed strong binding potential to several enzyme targets implicated in diseases such as cancer and neurodegeneration. The rigid pyrazolo[4,3-c]quinoline scaffold provides a stable platform for optimizing interactions with key amino acid residues in binding pockets. Preliminary experimental data suggest that this compound exhibits inhibitory activity against enzymes like kinases and proteases, which are overexpressed in certain pathological conditions.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic strategies include condensation reactions to form the pyrazolo[4,3-c]quinoline core followed by selective functionalization with benzyl groups and fluoro-substituted phenyl rings. The introduction of the acetamide moiety at position 2 is achieved through amidation reactions under controlled conditions. Recent improvements in synthetic methodologies have allowed for more efficient production processes while minimizing environmental impact.

Pharmacological evaluation of this compound has been conducted using both in vitro and in vivo models. In cell-based assays, it has demonstrated significant inhibitory effects on tumor cell proliferation with minimal toxicity towards healthy cells. Animal studies have further supported its potential as a therapeutic agent by showing reduced tumor growth and improved survival rates in disease models. These findings align with emerging research on similar heterocyclic compounds that have shown promise in preclinical trials.

The structural features of this molecule make it an attractive candidate for further development into a novel therapeutic agent. Its combination of bioisosteric replacements (e.g., fluoro substituents) and optimized pharmacokinetic properties positions it as a lead compound for future drug discovery programs. Collaborative efforts between synthetic chemists and biologists are essential for elucidating its mechanism of action and identifying potential clinical applications.

As research continues to uncover new biological pathways and targets, compounds like this one will play an increasingly important role in addressing unmet medical needs. The versatility of heterocyclic scaffolds allows for extensive structural modifications to tailor biological activity toward specific therapeutic outcomes. By leveraging advances in synthetic chemistry and computational biology, scientists are paving the way for next-generation drugs that offer improved efficacy and safety profiles.

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